molecular formula C13H21BrClN3 B1372814 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride CAS No. 1187386-03-3

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride

Cat. No. B1372814
CAS RN: 1187386-03-3
M. Wt: 334.68 g/mol
InChI Key: YYIKOOWLPWFGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride” is a chemical compound with the CAS Number: 1187386-35-1. It has a molecular weight of 256.15 . The compound is used in industrial and scientific research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)10(13-7-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride” are not available, similar compounds are known to undergo protodeboronation, a process that involves the removal of a boron group from a molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.15 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

  • A study by Marvanová et al. (2016) explored the synthesis and characterization of new compounds similar to "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride" as potential dual antihypertensive agents, highlighting their relevance in developing new pharmacological agents (Marvanová et al., 2016).

Radiochemistry and Imaging

  • Wang et al. (2018) synthesized a compound structurally related to the mentioned chemical for potential use in PET imaging, which demonstrates its application in diagnostic imaging and neuroinflammation studies (Wang et al., 2018).

Chemical Reactions and Molecular Structure

  • Mishriky and Moustafa (2013) investigated the nucleophilic substitution reactions involving compounds structurally similar to "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride", which can be useful in understanding the chemical properties and reactivity of such compounds (Mishriky & Moustafa, 2013).

Pharmaceutical Research

  • In the realm of pharmaceutical research, Jiang et al. (2007) studied a compound similar in structure, exploring its metabolism and indicating its potential application in the development of new therapeutic agents (Jiang et al., 2007).

Spectral and Electrochemical Properties

  • Research by Amudha et al. (1999) on compounds with structural similarities revealed insights into their spectral, electrochemical, and magnetic properties, which are critical in the field of materials science and chemistry (Amudha, Thirumavalavan & Kandaswamy, 1999).

Pharmacophore Models and Receptor Affinity

  • Handzlik et al. (2011) studied derivatives of arylpiperazine, which are structurally related to "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride", for their affinity and selectivity toward serotonin receptors, contributing to pharmacological research (Handzlik et al., 2011).

Enzymatic Halogenation in Organic Chemistry

  • Franssen, Boven, and Plas (1987) explored the enzymatic halogenation of pyrazoles and pyridine derivatives, providing valuable information for organic synthesis and the development of new synthetic methodologies (Franssen, Boven & Plas, 1987).

Catechol Oxidase Models and Copper Complexes

  • Merkel et al. (2005) investigated unsymmetrical compartmental dinucleating ligands, relevant to the structure of "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride", to model the active site of type 3 copper proteins, which is significant in bioinorganic chemistry (Merkel et al., 2005).

Heterocyclic Chemistry and New Compound Synthesis

  • Elnagdi et al. (1980) synthesized new heterocyclic derivatives, indicating the broader chemical research applications and the potential for developing novel compounds in the field of heterocyclic chemistry (Elnagdi et al., 1980).

Safety and Hazards

The safety data sheet for a similar compound, “1-(3-bromo-5-methyl-2-pyridinyl)-4-ethylpiperazine hydrochloride”, suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if needed. In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water .

properties

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3.ClH/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13;/h9-10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIKOOWLPWFGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675399
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride

CAS RN

1187386-03-3
Record name Piperazine, 1-(3-bromo-5-methyl-2-pyridinyl)-4-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.